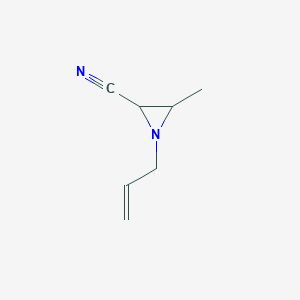
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable nitrile precursors with aziridine derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds.
Scientific Research Applications
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modification of protein structures, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring containing one nitrogen atom.
2-Aziridinecarbonitrile, 1-methyl-3-phenyl-: A similar compound with a phenyl group instead of a propenyl group.
Uniqueness
2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)- is unique due to its specific structural features, including the presence of a propenyl group. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
75985-05-6 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3 |
InChI Key |
QSESYYMGEDCKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


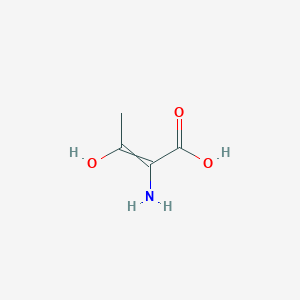
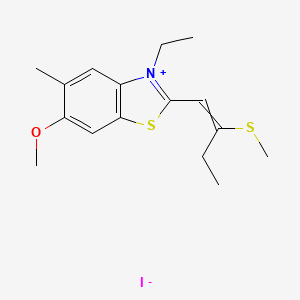


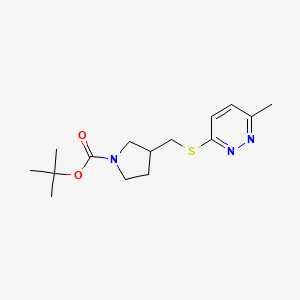
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)



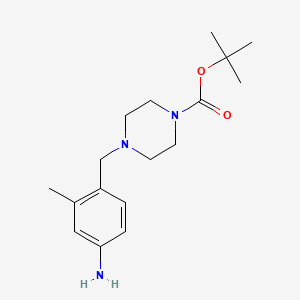
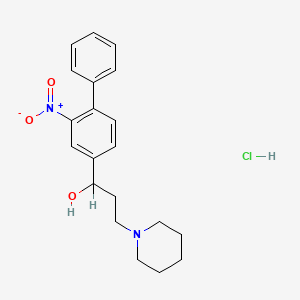
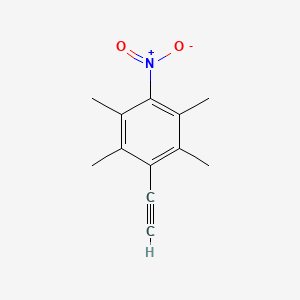
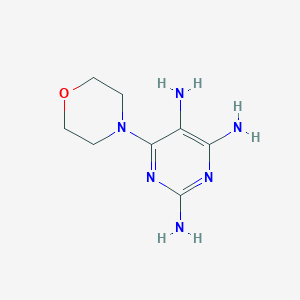
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
